molecular formula C16H21NO3 B598128 Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate CAS No. 1198285-41-4

Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate

Cat. No.: B598128
CAS No.: 1198285-41-4
M. Wt: 275.348
InChI Key: DDIHKSWIKSZMGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate is a chemical compound with the molecular formula C16H21NO3 . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

Piperidones, which include this compound, serve as precursors to the piperidine ring, a common structure in many alkaloid natural products and drug candidates . The synthesis of position isomeric piperidones and their derivatives has been a focus of considerable research efforts .


Molecular Structure Analysis

The molecular structure of this compound is constructed around a central oxopyridazinyl ring . This ring is connected to an ethyl-acetate group at the nitrogen atom closest to the carbonyl group, and benzyl groups second furthest and furthest from the carbonyl group, respectively .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 275.34. The boiling point and other physical properties are not specified in the available resources .

Scientific Research Applications

  • Molecular and Crystal Structures : This compound is used in the study of molecular and crystal structures. Its derivatives are model compounds for studying the influence of hydrogen bonds on molecule conformation and packing in crystals (Kuleshova & Khrustalev, 2000).

  • Chiral Building Blocks in Alkaloid Synthesis : Ethyl (E)-4-[benzyl-(3-oxobutyl)amino]but-2-enoate, a related compound, is utilized in asymmetric intramolecular Michael reactions to create chiral building blocks for enantioselective alkaloid synthesis (Hirai, Terada, Yamazaki & Momose, 1992).

  • Synthesis and Antimicrobial Activity : Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, a related compound, synthesized by Knoevenagel condensation, demonstrates antimicrobial activity. This compound's structure and activity are characterized by spectroscopy and X-ray diffraction studies (Kariyappa, Shivalingegowda, Achutha & Krishnappagowda, 2016).

  • Multi-Component Chemical Synthesis : In a study on the five-component reaction of ethyl 2-[(2-oxopropyl)sulfanyl]acetate, the synthesis of novel compounds through a tandem Mannich-enamine-substitution sequence was demonstrated. This methodology possibly involves derivatives of Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate (Raja & Perumal, 2006).

  • Anti-Acetylcholinesterase Activity : Derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, closely related to this compound, were synthesized and evaluated for their anti-acetylcholinesterase activity. Such studies are important for understanding the potential medical applications of these compounds (Sugimoto et al., 1990).

Properties

IUPAC Name

ethyl 2-(1-benzyl-2-oxopiperidin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-2-20-16(19)11-14-8-9-17(15(18)10-14)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIHKSWIKSZMGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCN(C(=O)C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678095
Record name Ethyl (1-benzyl-2-oxopiperidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198285-41-4
Record name Ethyl (1-benzyl-2-oxopiperidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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